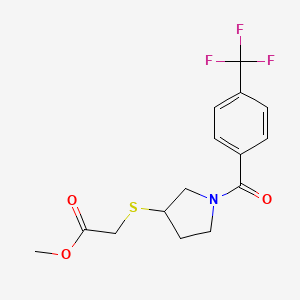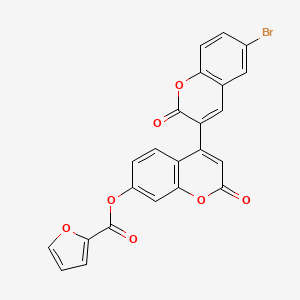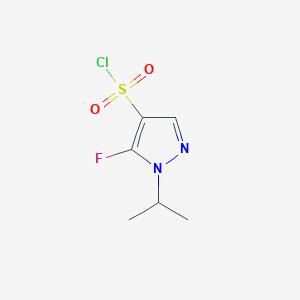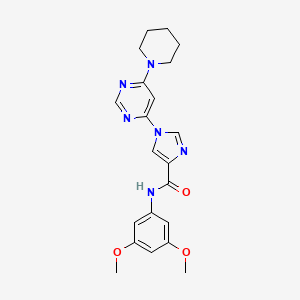
2,3-Dimethyl-1lambda4-thiomorpholin-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dimethyl-1lambda4-thiomorpholin-1-one, commonly known as DMTM, is a heterocyclic compound that belongs to the thiomorpholine class. It is a sulfur-containing organic compound that has been widely used in various scientific research applications due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of DMTM is not well understood, but it is believed to act as a nucleophile in organic reactions. It can react with electrophilic compounds, such as carbonyl compounds, to form thiomorpholine derivatives. These derivatives have been found to have various biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.
Biochemical and Physiological Effects
DMTM has been found to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that DMTM can inhibit the growth of cancer cells, such as breast cancer and lung cancer cells, by inducing cell cycle arrest and apoptosis. In addition, DMTM has been found to exhibit antimicrobial activity against various bacteria and fungi. In vivo studies have shown that DMTM can reduce inflammation and oxidative stress in animal models of inflammatory bowel disease and liver injury.
Avantages Et Limitations Des Expériences En Laboratoire
DMTM has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, it also has some limitations, such as its low solubility in water and its potential toxicity at high concentrations. Therefore, caution should be taken when handling DMTM in lab experiments.
Orientations Futures
There are several future directions for the research on DMTM. First, further studies are needed to elucidate the mechanism of action of DMTM and its derivatives. Second, the potential of DMTM as a drug candidate for the treatment of cancer and other diseases should be explored. Third, the development of new synthetic methods for DMTM and its derivatives should be investigated to improve their yield and purity. Finally, the biological activities of metal complexes containing DMTM as a ligand should be studied to explore their potential as catalysts and therapeutic agents.
Conclusion
In conclusion, DMTM is a sulfur-containing organic compound that has been widely used in various scientific research applications. Its unique chemical properties make it a valuable reagent, catalyst, and building block in organic synthesis. DMTM has also been found to exhibit various biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. Although further studies are needed to fully understand the mechanism of action of DMTM, its potential as a drug candidate and ligand for metal complexes make it a promising compound for future research.
Méthodes De Synthèse
DMTM can be synthesized by reacting 2,3-dimethyl-1,4-thioxane-2,5-dione with morpholine in the presence of a base. This reaction results in the formation of DMTM as a white crystalline solid with a melting point of 70-72°C. The purity of the synthesized compound can be confirmed by nuclear magnetic resonance (NMR) spectroscopy.
Applications De Recherche Scientifique
DMTM has been used in various scientific research applications, including as a reagent in the synthesis of other organic compounds, as a catalyst in organic reactions, and as a building block in the preparation of drug candidates. In addition, DMTM has been used as a ligand in the preparation of metal complexes for catalytic and biological applications.
Propriétés
IUPAC Name |
2,3-dimethyl-1,4-thiazinane 1-oxide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NOS/c1-5-6(2)9(8)4-3-7-5/h5-7H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYHRQKWTPCFPJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(S(=O)CCN1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N~4~-(3-methoxyphenyl)-N~6~-[2-(morpholin-4-yl)ethyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2612166.png)
![1-[(2-Chlorophenyl)methoxy]-3,3-dimethylazetidin-2-one](/img/structure/B2612167.png)





![7,8-difluoro-1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2612179.png)

![N-(2-Oxo-1-thiaspiro[3.5]nonan-3-yl)prop-2-enamide](/img/structure/B2612182.png)
![(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(2-methoxyphenyl)methanone](/img/structure/B2612183.png)